molecular formula C12H10BrNO2 B15298437 6-Bromo-2,4-dimethylquinoline-3-carboxylic acid

6-Bromo-2,4-dimethylquinoline-3-carboxylic acid

Cat. No.: B15298437
M. Wt: 280.12 g/mol
InChI Key: UEEMDDNNCAUAFY-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 2nd and 4th positions, and a carboxylic acid group at the 3rd position on the quinoline ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4-dimethylquinoline-3-carboxylic acid typically involves the bromination of 2,4-dimethylquinoline-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,4-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Oxidation Reactions: Quinoline N-oxides.

    Reduction Reactions: Dihydroquinolines.

Scientific Research Applications

6-Bromo-2,4-dimethylquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

  • 6-Bromo-2-methylquinoline-3-carboxylic acid
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
  • 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid

Comparison: 6-Bromo-2,4-dimethylquinoline-3-carboxylic acid is unique due to the specific positioning of its methyl groups and the carboxylic acid group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

6-bromo-2,4-dimethylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10BrNO2/c1-6-9-5-8(13)3-4-10(9)14-7(2)11(6)12(15)16/h3-5H,1-2H3,(H,15,16)

InChI Key

UEEMDDNNCAUAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=C1C(=O)O)C)Br

Origin of Product

United States

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